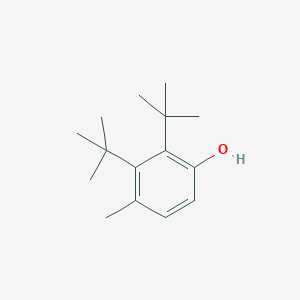












|
REACTION_CXSMILES
|
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Cl:9][SiH:10]([Cl:12])[Cl:11].[SiH4]>[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl.COC.C=C.C(C1C(C)=CC=C(O)C=1C(C)(C)C)(C)(C)C>[C:3]1([CH2:2][CH2:1][Si:10]([Cl:12])([Cl:11])[Cl:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:3.4.5|
|


|
Name
|
|
|
Quantity
|
468 g
|
|
Type
|
reactant
|
|
Smiles
|
C=CC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC=C1C)O)C(C)(C)C
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
COC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C=C
|
|
Name
|
|
|
Quantity
|
610 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl[SiH](Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[SiH4]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
|
Type
|
CUSTOM
|
|
Details
|
While stirring the flask contents
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
fitted with a magnetic stirrer
|
|
Type
|
TEMPERATURE
|
|
Details
|
reflux condenser
|
|
Type
|
CUSTOM
|
|
Details
|
to give about 25 parts by weight of plantinum per million parts by weight of reactants
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
ADDITION
|
|
Details
|
continuously added via the dropping funnel over a one and one-half hour period
|
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the reaction temperature at 90°-95° C
|
|
Type
|
CUSTOM
|
|
Details
|
A vapor phase chromatogram on the reaction contents
|
|
Type
|
DISTILLATION
|
|
Details
|
was then refined by a one plate distillation at 0.1 mm
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)CC[Si](Cl)(Cl)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 4.24 mol | |
| AMOUNT: MASS | 1015 g | |
| YIELD: CALCULATEDPERCENTYIELD | 94.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |